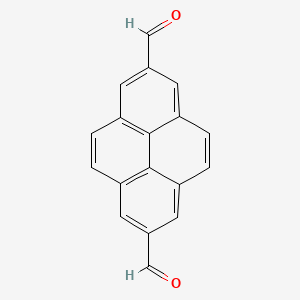
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a chiral amino acid derivative with a phenolic hydroxyl group and a methoxy group on the aromatic ring. This compound is of interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and glycine. The reaction typically proceeds through a Strecker synthesis, where the aldehyde is first converted to an imine, followed by cyanation and hydrolysis to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine intermediate in its synthesis can be reduced to form the amino acid.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amino acid product.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form ionic interactions with enzymes and receptors. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2RS)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid:
4-hydroxy-3-methoxyphenylacetic acid: Lacks the amino group but shares the phenolic and methoxy substituents.
Uniqueness
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
FHICNDDORUKGPD-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@H](C(=O)O)N)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



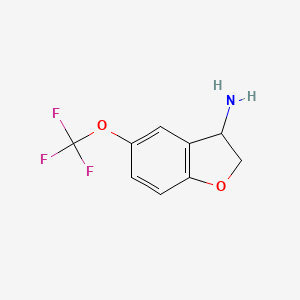
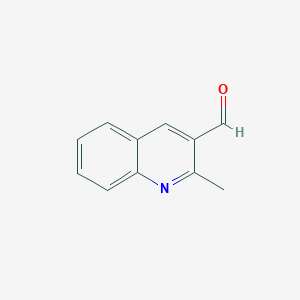


![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
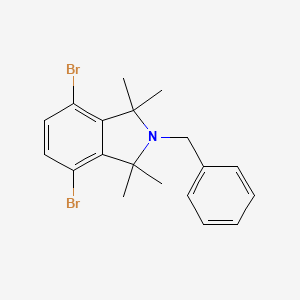
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)
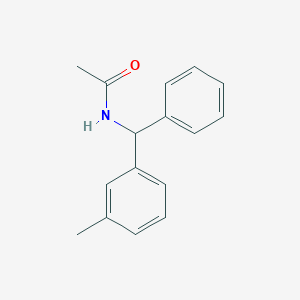
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)
![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)
